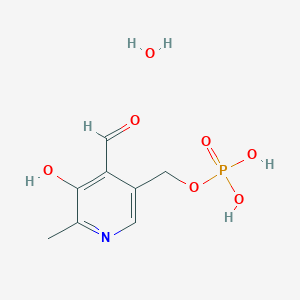

Pyridoxal phosphate hydrate

概要

説明

Pyridoxal phosphate hydrate is the active form of vitamin B6 and serves as a coenzyme in a variety of enzymatic reactions. It plays a crucial role in the metabolism of amino acids, neurotransmitters, and other biomolecules. This compound is essential for the proper functioning of enzymes involved in transamination, decarboxylation, and deamination reactions .

準備方法

Synthetic Routes and Reaction Conditions: Pyridoxal phosphate hydrate can be synthesized through the phosphorylation of pyridoxal using phosphorylating agents such as phosphorus oxychloride or phosphoryl chloride. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the stability of the product .

Industrial Production Methods: In industrial settings, this compound is produced through a multi-step process that involves the fermentation of pyridoxine (vitamin B6) followed by chemical modification to introduce the phosphate group. This method ensures high yield and purity of the final product .

化学反応の分析

Types of Reactions: Pyridoxal phosphate hydrate undergoes various types of reactions, including:

Transamination: Involves the transfer of an amino group from an amino acid to a keto acid.

Decarboxylation: Removal of a carboxyl group from amino acids to form amines.

Deamination: Removal of an amino group from amino acids.

Common Reagents and Conditions:

Transamination: Requires aminotransferase enzymes and substrates such as amino acids and keto acids.

Decarboxylation: Catalyzed by decarboxylase enzymes under physiological conditions.

Deamination: Involves deaminase enzymes and occurs under physiological pH.

Major Products Formed:

Transamination: Produces new amino acids and keto acids.

Decarboxylation: Results in the formation of biogenic amines such as dopamine and serotonin.

Deamination: Produces ammonia and corresponding keto acids.

科学的研究の応用

Biochemical Roles and Mechanisms

Pyridoxal phosphate hydrate functions primarily as a coenzyme in various metabolic pathways:

- Amino Acid Metabolism : It is essential for transamination reactions, where it facilitates the conversion of amino acids into neurotransmitters such as serotonin, dopamine, and gamma-aminobutyric acid (GABA) . This is critical for maintaining neurological health and function.

- Neurotransmitter Synthesis : Pyridoxal phosphate is involved in the synthesis of neurotransmitters. For instance, it acts as a cofactor for aromatic L-amino acid decarboxylase, converting 5-hydroxytryptophan into serotonin . It also catalyzes the conversion of histidine into histamine through L-histidine decarboxylase .

- Metabolism of Other Biomolecules : Beyond amino acids, pyridoxal phosphate is crucial for the metabolism of sphingolipids and heme synthesis. It aids in the production of aminolevulinic acid, a precursor to heme .

Clinical Applications

This compound has significant clinical implications, particularly in treating various disorders:

- Vitamin B6 Deficiency : Supplementation with pyridoxal phosphate is used to correct vitamin B6 deficiency, which can lead to neurological issues and seizures. Case studies have demonstrated its effectiveness in treating vitamin B6-dependent epilepsy .

- Neurological Disorders : Research indicates that pyridoxal phosphate supplementation can alleviate symptoms in patients with certain neurological disorders. For example, high-dose pyridoxal phosphate has been investigated for its potential to manage infantile spasms and other seizure disorders .

Stability and Formulation Challenges

The stability of this compound in aqueous solutions poses challenges for its clinical use. Studies have shown that it is prone to photodegradation and formation of potentially hepatotoxic degradation products when stored improperly or administered at high concentrations .

Key Findings on Stability

| Stability Factor | Observation |

|---|---|

| Photodegradation | Rapid degradation under light exposure |

| Concentration Effects | Higher concentrations lead to formation of unknown degradation products |

| Storage Conditions | Immediate preparation recommended to maintain efficacy |

Case Studies

- Pyridoxal Phosphate in Pediatric Epilepsy : A study assessed the quality and stability of extemporaneous pyridoxal phosphate preparations used for treating pediatric epilepsy. It found that while effective, high doses could lead to liver dysfunction due to degradation products formed during storage .

- Impact on Neurological Function : In a clinical trial involving patients with vitamin B6-dependent disorders, supplementation with pyridoxal phosphate significantly improved neurological outcomes compared to placebo groups .

- Hepatotoxicity Concerns : Another case highlighted the risk of liver toxicity associated with high-dose pyridoxal phosphate treatment, suggesting careful monitoring of liver function tests in patients receiving this therapy .

作用機序

Pyridoxal phosphate hydrate acts as a coenzyme by forming a Schiff base with the amino group of amino acids. This intermediate facilitates various reactions, including transamination, decarboxylation, and deamination. The compound stabilizes carbanionic intermediates, allowing for the efficient transfer of functional groups. Molecular targets include aminotransferase enzymes and other enzymes involved in amino acid metabolism .

類似化合物との比較

Pyridoxine (Vitamin B6): The precursor to pyridoxal phosphate hydrate.

Pyridoxamine: Another form of vitamin B6 that can be converted to this compound.

Pyridoxamine phosphate: An intermediate in the conversion of pyridoxamine to this compound.

Uniqueness: this compound is unique due to its role as the active coenzyme form of vitamin B6. It is involved in a broader range of enzymatic reactions compared to its precursors, pyridoxine and pyridoxamine. Its ability to stabilize carbanionic intermediates makes it a versatile coenzyme in biochemical processes .

生物活性

Pyridoxal phosphate (PLP), also known as pyridoxal 5'-phosphate, is the active form of vitamin B6 and serves as a crucial coenzyme in numerous biological processes. This article provides an in-depth examination of the biological activity of PLP, including its enzymatic roles, clinical implications, and stability considerations.

Overview of Pyridoxal Phosphate

PLP is integral to over 140 enzymatic reactions, accounting for approximately 4% of all classified enzymatic activities. Its versatility stems from its ability to covalently bind to substrates and act as an electrophilic catalyst, stabilizing various reaction intermediates . Key functions include:

- Amino Acid Metabolism : PLP is essential for transamination reactions, where it facilitates the transfer of amino groups between amino acids and keto acids.

- Neurotransmitter Synthesis : It acts as a cofactor in the synthesis of neurotransmitters such as serotonin, GABA (γ-aminobutyric acid), and histamine .

- Glycogenolysis : PLP is involved in the conversion of glycogen into glucose, particularly during periods of intense physical activity .

Enzymatic Roles and Mechanisms

The biological activity of PLP can be categorized based on its involvement in various enzymatic reactions:

- Transamination Reactions : PLP forms a Schiff base with the amino acid substrate, facilitating the transfer of amino groups. This process is vital for amino acid metabolism and nitrogen balance in the body.

- Decarboxylation Reactions : PLP is a cofactor for decarboxylases that convert amino acids into biogenic amines (e.g., histidine to histamine) and neurotransmitters (e.g., 5-hydroxytryptophan to serotonin) .

- Synthesis of Heme : PLP plays a role in heme biosynthesis, which is critical for oxygen transport in hemoglobin.

Case Studies

Several studies have highlighted the clinical significance of PLP:

- Epilepsy Treatment : In a study involving pediatric patients with vitamin B6-dependent epilepsy, high doses of PLP were administered. While effective in seizure control, some patients experienced transient liver function test (LFT) increases and one case of hepatitis . This raises concerns about the potential hepatotoxicity associated with high-dose PLP supplementation.

- Muscle Performance in Athletes : Research indicates that adequate levels of vitamin B6 (and thus PLP) are crucial for muscle metabolism during exercise. Deficiencies can impair performance by disrupting amino acid metabolism and energy production pathways .

Stability Considerations

PLP's stability is a significant factor in its biological activity. It is known to be unstable in aqueous solutions and can undergo photodegradation, leading to loss of efficacy . A study quantified the stability of extemporaneous PLP preparations used in clinical settings, emphasizing the need for proper storage conditions to maintain its activity .

Data Table: Key Functions and Enzymatic Reactions Involving Pyridoxal Phosphate

| Function | Enzyme | Reaction Type |

|---|---|---|

| Amino Acid Transamination | Aminotransferases | Transamination |

| Neurotransmitter Synthesis | Aromatic L-amino acid decarboxylase | Decarboxylation |

| GABA Synthesis | Glutamic acid decarboxylase | Decarboxylation |

| Heme Biosynthesis | ALA synthase | Condensation |

| Glycogenolysis | Glycogen phosphorylase | Phosphorolysis |

特性

IUPAC Name |

(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10NO6P.H2O/c1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14;/h2-3,11H,4H2,1H3,(H2,12,13,14);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEEQUQSGVRRXQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046594 | |

| Record name | Pyridoxal 5'-phosphate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

MC-1 is a biologically active natural product which can be regarded as a chemical entity that has been evolutionarily selected and validated for binding to particular protein domains. Thus, its underlying structural architecture, or scaffold, has already been biologically established as safe and active, providing a powerful guiding principle for novel drug and library development. | |

| Record name | MC-1 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05315 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

41468-25-1 | |

| Record name | Pyridoxal 5′-phosphate monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41468-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridoxal phosphate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041468251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridoxal 5'-phosphate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Pyridinecarboxaldehyde, 3-hydroxy-2-methyl-5-[(phosphonooxy)methyl]-, hydrate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIDOXAL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V5IOJ8338 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Pyridoxal phosphate hydrate (PLP) acts as a coenzyme for numerous enzymes, primarily those involved in amino acid metabolism. It forms a Schiff base linkage with the ε-amino group of lysine residues present in the active site of these enzymes. [, ] This interaction is crucial for the catalytic activity of these enzymes. For example, in glutamic acid decarboxylase, PLP facilitates the decarboxylation of glutamate to produce gamma-aminobutyric acid (GABA). []

A: While the provided research papers don't delve deep into spectroscopic data, they offer key structural insights. PLP exists in a hemiacetal form in solution, reacting with water to form a gem-diol group. [] This gem-diol group further interacts with methanol to create a methyl hemiacetal in a methanol solution. []

A: PLP is a versatile coenzyme involved in diverse enzymatic reactions, including decarboxylation, transamination, racemization, and elimination reactions, all primarily focused on amino acid metabolism. [, ] Its versatility stems from the formation of a stable Schiff base intermediate with amino acids. This intermediate can undergo various transformations depending on the specific enzyme involved, highlighting PLP's role in facilitating a broad range of biochemical transformations.

ANone: The provided research papers do not provide information on computational chemistry or QSAR models related to PLP.

ANone: The provided research articles primarily focus on the applications and properties of PLP in its natural form and do not discuss the impact of structural modifications on its activity or SAR.

A: While specific formulation strategies are not discussed, the research highlights that PLP, when crystallized from an aqueous solution, exists as this compound. [] This form readily interacts with methanol to form pyridoxal phosphate methyl hemiacetal when dissolved in 90% methanol. [] These observations suggest that PLP's form and stability are sensitive to the surrounding environment and solvent composition.

ANone: The provided research focuses primarily on the biochemical properties and applications of PLP and does not delve into safety regulations, risk assessment, or environmental impact.

A: One clinical trial, MEND-CABG, investigated the efficacy and safety of pyridoxal 5-phosphate monohydrate in high-risk patients undergoing coronary artery bypass graft surgery. [, , ] The results indicated that while MC-1 (a formulation containing pyridoxal 5-phosphate monohydrate) did not significantly reduce the primary composite outcome of death or MI, it showed potential in reducing ischemia-reperfusion injury. [, , ] Further research is needed to fully understand its therapeutic potential in this context.

ANone: The provided research papers do not offer insights into potential resistance mechanisms or cross-resistance related to PLP.

A: While not the primary focus, one study mentions that prolonged levodopa/carbidopa therapy can lead to Vitamin B6 deficiency, highlighting a potential interaction. [] This deficiency was effectively addressed with oral this compound supplementation. []

ANone: The provided research primarily focuses on PLP's biochemical properties and does not discuss targeted drug delivery strategies.

A: One study found that serum and cerebrospinal fluid analysis showing decreased vitamin B6 vitamers and increased upstream metabolites of α-aminoadipic semialdehyde dehydrogenase strongly suggested pyridoxine-dependent epilepsy. [] This indicates the potential use of these metabolites as biomarkers for diagnosing PLP-related conditions.

A: One study used amino sodium ferrocyanide (TPF) spectrophotometry at a wavelength of 500nm to determine UDMH content after reaction with PLP. [] This suggests the utility of spectrophotometric methods for studying PLP-mediated reactions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。